molecular formula C19H20N4OS2 B15107593 N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide

N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide

Cat. No.: B15107593
M. Wt: 384.5 g/mol
InChI Key: OKJJXLGPEOBYEB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a thienyl group, and a dimethylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thienyl group and the dimethylphenyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and thienyl group may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and thienyl-containing molecules. Examples are:

  • N-(3,4-dimethylphenyl)-2-(4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylthio) acetamide
  • N-(3,5-dimethylphenyl)-2-(4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylthio) acetamide

Uniqueness

What sets N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N4OS2/c1-4-10-23-18(16-9-6-11-25-16)21-22-19(23)26-12-17(24)20-15-8-5-7-13(2)14(15)3/h4-9,11H,1,10,12H2,2-3H3,(H,20,24)

InChI Key

OKJJXLGPEOBYEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)C

Origin of Product

United States

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